Neodymium methoxyethoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

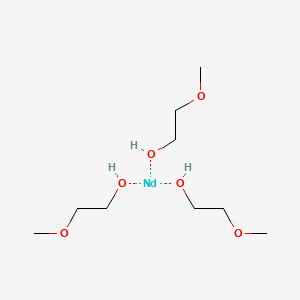

Neodymium methoxyethoxide is a chemical compound that belongs to the class of rare earth metal alkoxides. It is commonly used as a precursor for the synthesis of neodymium oxide and other neodymium-containing compounds. The compound is known for its high reactivity and is often utilized in various fields such as medical research, environmental research, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: Neodymium methoxyethoxide can be synthesized through the reaction of neodymium chloride with sodium methoxyethoxide in an anhydrous environment. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The reaction is as follows:

NdCl3+3NaOCH2CH2OCH3→Nd(OCH2CH2OCH3)3+3NaCl

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where neodymium chloride is reacted with sodium methoxyethoxide in the presence of a suitable solvent. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form neodymium oxide.

Reduction: It can be reduced to neodymium metal under specific conditions.

Substitution: The methoxyethoxide groups can be substituted with other alkoxide groups or ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Substitution: Various alkoxides or ligands in an inert atmosphere.

Major Products:

科学研究应用

Materials Science

Thin Film Deposition:

Neodymium methoxyethoxide is used as a precursor in the chemical vapor deposition (CVD) of neodymium oxide films. These films have applications in electronic devices, optical coatings, and solid-state lasers. The ability to control the deposition parameters allows for the creation of high-quality films suitable for various substrates.

Table 1: Properties of Neodymium Oxide Films from this compound

| Property | Value |

|---|---|

| Refractive Index | ~1.8 |

| Band Gap | ~3.6 eV |

| Thickness Range | 50 nm - 500 nm |

| Deposition Temperature | 300°C - 600°C |

Optics

Optical Coatings:

The use of this compound in optical coatings enhances the performance of lenses and mirrors. Neodymium-doped materials exhibit strong absorption and emission properties, making them ideal for laser applications and optical filters.

Case Study: Laser Applications

In a study focusing on solid-state lasers, this compound was used to synthesize neodymium-doped glass. The resulting material showed improved efficiency in laser applications due to its favorable optical properties and thermal stability. This advancement has implications for developing more efficient laser systems in telecommunications and medical devices.

Catalysis

Catalytic Applications:

this compound serves as a catalyst precursor in various organic synthesis reactions. Its ability to facilitate reactions such as polymerization and alkylation has been explored in synthetic organic chemistry.

Table 2: Catalytic Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Polymerization | Used to initiate polymer chains |

| Alkylation | Facilitates the addition of alkyl groups |

| Cross-Coupling | Enables the formation of carbon-carbon bonds |

作用机制

The mechanism of action of neodymium methoxyethoxide involves its ability to form strong bonds with oxygen and other electronegative elements. This property allows it to act as a catalyst in various chemical reactions, facilitating the formation of neodymium-containing compounds. The molecular targets and pathways involved include the coordination of neodymium ions with oxygen atoms, leading to the formation of stable complexes .

相似化合物的比较

- Neodymium chloride (NdCl3)

- Neodymium nitrate (Nd(NO3)3)

- Neodymium acetate (Nd(CH3COO)3)

Comparison: Neodymium methoxyethoxide is unique due to its high reactivity and ability to form stable alkoxide complexes. Unlike neodymium chloride and neodymium nitrate, which are primarily used as starting materials for the synthesis of other neodymium compounds, this compound is directly used in various applications due to its specific chemical properties. Neodymium acetate, on the other hand, is less reactive and is mainly used in the preparation of neodymium-based catalysts .

生物活性

Neodymium methoxyethoxide (Nd(OCH₂CH₂O)₃) is a coordination compound of neodymium, a rare earth element, with potential applications in various fields, including catalysis and biochemistry. This article explores the biological activity of this compound, focusing on its role as a metal cofactor in enzymatic reactions and its interactions with biological systems.

Overview of this compound

This compound is synthesized through the reaction of neodymium oxide with methoxyethanol. This compound exhibits unique properties due to the presence of neodymium ions, which can influence biological processes at the molecular level.

Biological Role of Neodymium

Neodymium ions serve as essential cofactors in certain enzymatic reactions. Research indicates that neodymium can enhance the activity of specific enzymes, particularly those involved in methanol oxidation. For instance, studies have demonstrated that neodymium is crucial for the function of methanol dehydrogenase (MDH) in Methylacidimicrobium thermophilum AP8, where it plays a significant role in the enzyme's structural integrity and catalytic efficiency .

Enzymatic Activity and Kinetics

The enzymatic activity of neodymium-containing methanol dehydrogenase has been characterized through various kinetic studies. The following table summarizes key kinetic parameters obtained from recent research:

| Parameter | Value |

|---|---|

| Maximum Rate (Vmax) | 0.15 ± 0.01 μmol·min⁻¹·mg protein⁻¹ |

| Affinity Constant (Km) | 1.4 ± 0.6 μM |

| Neodymium Occupancy | 94.5% ± 2.0% |

These findings indicate that neodymium significantly contributes to the enzyme's efficiency and stability, allowing for effective methanol oxidation under physiological conditions .

Case Studies on Biological Effects

Several case studies have explored the biological implications of neodymium exposure:

- Methanol Oxidation in Microorganisms : In a study involving Methylacidimicrobium thermophilum, researchers found that supplementation with neodymium ions led to enhanced growth rates and increased methanol oxidation capabilities compared to control groups lacking neodymium .

- Neodymium Magnets in Healthcare : Although not directly related to this compound, studies on neodymium magnets have shown promising results in therapeutic applications. For example, experiments indicated that neodymium magnets could improve recovery times in surgical procedures by promoting smoother tissue formation . This suggests potential biological benefits from neodymium compounds.

- Bone Tissue Regeneration : Research on the effects of magnetic implants containing neodymium has demonstrated improved bone tissue regeneration in animal models. Magnetic scaffolds reinforced surrounding bone tissue, leading to statistically significant increases in medullary and cortical bone density .

Mechanistic Insights

The mechanism by which neodymium enhances enzymatic activity appears to involve its interaction with specific amino acid residues within the enzyme's active site. Structural analyses reveal that neodymium binding alters the conformation of the enzyme, facilitating substrate access and improving catalytic turnover rates .

属性

IUPAC Name |

2-methoxyethanol;neodymium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O2.Nd/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQZGWMOILWGSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO.COCCO.COCCO.[Nd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24NdO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。